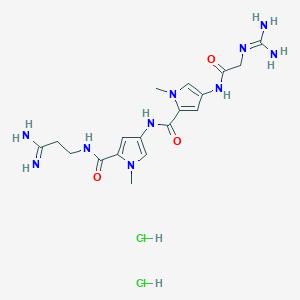

Netropsin dihydrochloride

Description

Historical Perspectives on Naturally Occurring DNA Binding Ligands

The investigation of molecules that bind to DNA is a central theme in chemical biology, offering deep insights into the mechanisms of genetic information storage and expression. Historically, the field's origins are closely linked with the discovery of naturally derived antibiotics and antitumor agents, whose potent biological effects were later understood to be a result of their direct interaction with DNA.

A significant breakthrough occurred in the 1940s with the isolation of actinomycin (B1170597) D from Streptomyces bacteria by Selman Waksman and H. Boyd Woodruff. nih.govwikipedia.org Initially noted for its antibiotic capabilities, further research demonstrated that actinomycin D functions by intercalating into the DNA double helix—a process where a planar molecule inserts itself between the stacked base pairs of DNA. This was a landmark discovery, providing one of the first clear examples of a small molecule targeting DNA to inhibit critical cellular functions like transcription. nih.govcellsignal.com

The 1950s and 1960s saw the discovery of other important DNA binding agents. The natural products netropsin (B1678217) and distamycin, isolated from Streptomyces netropsis and Streptomyces distallicus respectively, emerged as early examples of a different class of DNA binders. arrakistx.combeilstein-journals.org These compounds introduced the concept of minor groove binding. arrakistx.com Unlike intercalators, these crescent-shaped oligopeptides were found to fit snugly within the minor groove of the DNA helix, showing a strong preference for regions rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. beilstein-journals.orgnajah.eduresearchgate.net Although discovered in the mid-20th century, their specific mode of binding was not fully elucidated until the 1980s through advanced structural studies. arrakistx.com

These pioneering discoveries of naturally occurring ligands were fundamental to the field. They not only yielded powerful therapeutic agents but also provided indispensable molecular tools for probing the structure and function of DNA. The distinct binding mechanisms of these natural products—intercalation versus minor groove binding—underscored the diverse strategies by which small molecules can achieve specific recognition of the DNA double helix.

Theoretical Frameworks of DNA Minor Groove Interactions

The specific and high-affinity binding of small molecules to the DNA minor groove is orchestrated by a combination of non-covalent forces. A comprehensive understanding of these interactions is essential for the design of novel DNA-binding agents with tailored sequence specificity and biological functions. The theoretical models explaining these interactions have been significantly refined through advances in structural biology, such as X-ray crystallography and NMR spectroscopy, as well as computational chemistry.

The primary drivers of minor groove binding are a synergistic combination of hydrogen bonds, van der Waals interactions, and electrostatic forces. The molecular architecture of the ligand is paramount; a characteristic feature of minor groove binders is a curved or crescent shape that is structurally complementary to the helical contour of the DNA minor groove. nih.gov

Hydrogen Bonding: The floor of the minor groove in A-T rich sequences provides a distinct pattern of hydrogen bond acceptors, namely the N3 atom of adenine and the O2 atom of thymine. Minor groove binders like netropsin are typically rich in hydrogen bond donors, such as the N-H groups of amide bonds, which form specific hydrogen bonds with these acceptor atoms. sciepub.com This network of hydrogen bonds is a critical determinant of both the binding affinity and the sequence selectivity. In contrast, the presence of a guanine-cytosine (G-C) base pair introduces the exocyclic amino group of guanine (B1146940), which acts as a hydrogen bond donor and creates steric hindrance, disrupting the binding of A-T selective ligands. sciepub.com

Van der Waals Interactions: The tight fit of a ligand within the groove facilitates extensive van der Waals contacts between the molecule and the walls of the DNA minor groove. While individually weak, these interactions collectively contribute significantly to the stability of the DNA-ligand complex due to the large contact surface area. The hydrophobic character of the groove's walls and the complementary nonpolar surfaces of the binder are key to this aspect of the interaction. researchgate.net

Electrostatic Interactions: The DNA molecule is a polyanion due to the negatively charged phosphate (B84403) groups forming its backbone. Consequently, ligands that are positively charged at physiological pH are electrostatically guided towards the DNA. Many natural minor groove binders, including netropsin, feature cationic groups at their termini. beilstein-journals.org These positive charges interact favorably with the negative electrostatic potential of the minor groove, which is more pronounced than that of the major groove, thereby facilitating the initial association of the ligand with the DNA. sciepub.com

Conformational Adjustments: The interaction is often not a simple lock-and-key mechanism. The binding event can induce localized changes in the DNA's conformation, such as a widening of the groove or alterations in base pair propeller twist. Simultaneously, the DNA can impose a specific, bound conformation on the flexible ligand. This mutual process of "induced fit" is crucial for optimizing the interactions and achieving a highly stable and specific complex.

Netropsin Dihydrochloride (B599025) as a Foundational Model for Minor Groove Recognition

Netropsin, a basic oligopeptide isolated from Streptomyces netropsis, serves as a quintessential model for understanding the principles of DNA minor groove recognition. nih.govnih.gov Its simple, repeating chemical structure, combined with its high affinity and remarkable specificity for A-T rich DNA sequences, has established it as an indispensable tool in biophysics and chemical biology. najah.edu

The structure of netropsin features two N-methylpyrrole carboxamide units connected by amide linkages and is flanked by positively charged end groups. beilstein-journals.org This elongated, curved molecule possesses a shape that is highly complementary to the narrow, convex floor of the minor groove in B-DNA. The study of netropsin has been instrumental in defining the core principles of how a small molecule can read and selectively bind to a specific DNA sequence.

Basis of Sequence Specificity: Netropsin exhibits a strong preference for binding to sites containing at least four consecutive A or T base pairs. The molecular basis for this selectivity was famously revealed by the X-ray crystal structure of a netropsin-DNA complex. nih.gov These studies demonstrated that the amide N-H groups of the netropsin backbone form bifurcated hydrogen bonds with the O2 atoms of thymine and N3 atoms of adenine bases located on the floor of the minor groove. sciepub.com The presence of a G-C pair disrupts this recognition, as the N2 amino group of guanine presents a steric block that prevents the close fit required for high-affinity binding. sciepub.com

A Blueprint for Drug Design: The well-characterized binding mode of netropsin has provided a scaffold for the rational design of numerous synthetic DNA minor groove binders. By systematically modifying the netropsin structure, scientists have created new molecules with altered DNA sequence specificities, binding affinities, and biological activities. For instance, the development of "lexitropsins," where pyrrole (B145914) rings are replaced with other heterocycles like imidazole (B134444), has allowed for the specific recognition of G-C base pairs. dntb.gov.ua These efforts are part of a larger ambition to develop synthetic molecules capable of targeting any predetermined DNA sequence to regulate gene expression for therapeutic applications. arrakistx.com

A Probe for DNA Structure and Function: In addition to being a model for drug design, netropsin is widely used as a biophysical probe. Its ability to bind to specific sequences allows it to protect those regions from enzymatic cleavage, a technique known as "footprinting," which is used to map the binding sites of proteins on DNA. The extensive characterization of the netropsin-DNA interaction using a variety of physical and chemical methods has provided a wealth of data that helps to validate and refine theoretical models of molecular recognition. researchgate.net

In essence, netropsin dihydrochloride is a foundational molecule in the study of DNA-ligand interactions. The insights gleaned from its study have profoundly shaped our understanding of molecular recognition and continue to influence the design of new therapeutic and diagnostic agents.

Data Tables

Table 1: Properties of this compound

| Property | Value |

| Alternate Names | Congocidin, Sinanomysin najah.edu |

| Source | Streptomyces netropsis najah.edu |

| Chemical Class | Oligopeptide, Pyrrole-amidine antibiotic najah.edu |

| Binding Target | Minor groove of B-DNA najah.edu |

| Sequence Specificity | A-T rich regions (minimum of 4 consecutive base pairs) nih.gov |

Table 2: Key Non-Covalent Interactions in Netropsin-DNA Binding

| Type of Interaction | Description | Key Components |

| Hydrogen Bonding | Formation of specific bonds between the ligand and the floor of the DNA groove. sciepub.com | Netropsin's amide N-H donors; Adenine's N3 and Thymine's O2 acceptors. sciepub.com |

| Van der Waals Forces | Close, non-specific contacts due to the snug fit of the ligand in the groove. researchgate.net | Netropsin's pyrrole rings and the groove walls. |

| Electrostatic Attraction | Favorable interaction between the cationic ligand and the anionic DNA. | Netropsin's terminal cationic groups and DNA's phosphate backbone. beilstein-journals.org |

Structure

3D Structure of Parent

Properties

CAS No. |

1438-30-8; 18133-22-7 |

|---|---|

Molecular Formula |

C18H28Cl2N10O3 |

Molecular Weight |

503.39 |

IUPAC Name |

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-4-[[2-(diaminomethylideneamino)acetyl]amino]-1-methylpyrrole-2-carboxamide;dihydrochloride |

InChI |

InChI=1S/C18H26N10O3.2ClH/c1-27-9-11(6-12(27)16(30)23-4-3-14(19)20)26-17(31)13-5-10(8-28(13)2)25-15(29)7-24-18(21)22;;/h5-6,8-9H,3-4,7H2,1-2H3,(H3,19,20)(H,23,30)(H,25,29)(H,26,31)(H4,21,22,24);2*1H |

InChI Key |

SDRHUASONSRLFR-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C)NC(=O)CN=C(N)N.Cl.Cl |

solubility |

not available |

Origin of Product |

United States |

Molecular Recognition and Interactions of Netropsin Dihydrochloride with Nucleic Acids

Mechanisms of Sequence-Specific DNA Binding

Netropsin (B1678217) exhibits a remarkable specificity for certain DNA sequences, a phenomenon that has been the subject of extensive research. This specificity is not arbitrary but is dictated by the unique structural features of both the drug and the DNA molecule. The interaction is non-covalent and non-intercalative, meaning the molecule sits (B43327) within the groove of the DNA rather than inserting itself between the base pairs. oup.com

Preferential Recognition of A-T Rich Sequences and A-Tracts

Netropsin dihydrochloride (B599025) demonstrates a strong preference for binding to regions of double-stranded DNA that are rich in adenine (B156593) (A) and thymine (B56734) (T) base pairs. wikipedia.orgatdbio.com Specifically, it requires a minimum binding site of four consecutive A-T base pairs. oup.comrsc.org This affinity for A-T tracts is a defining characteristic of its interaction with DNA. nih.gov The molecule's crescent shape is complementary to the curvature of the DNA minor groove, particularly in A-T rich regions, which are typically narrower than G-C rich regions. oup.comoup.com This shape complementarity facilitates a snug fit of the netropsin molecule within the minor groove. oup.com Conversely, netropsin shows little to no affinity for single-stranded DNA, double-stranded RNA, or DNA-RNA hybrids. pnas.org

The binding of netropsin to A-T tracts can induce conformational changes in the DNA. For instance, it has been observed to eliminate the natural curvature of A-tracts. nih.gov Furthermore, its binding can increase the twist per base pair, leading to the removal of supercoils in positively supercoiled DNA and the introduction of negative supercoils in relaxed or negatively supercoiled DNA. wikipedia.org

Elucidation of Specific Base Pair Recognition Determinants

The specificity of netropsin for A-T over guanine (B1146940) (G) and cytosine (C) base pairs is not primarily dictated by hydrogen bonding patterns. nih.gov Instead, steric hindrance plays a crucial role. The presence of the exocyclic amino group (NH2) on guanine at the C2 position protrudes into the minor groove, creating a physical barrier that prevents the deep binding of the netropsin molecule. oup.comatdbio.compnas.org

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have provided detailed atomic-level views of the netropsin-DNA complex. nih.govnih.gov These studies reveal that the netropsin molecule sits symmetrically in the center of the minor groove. nih.gov The pyrrole (B145914) rings of netropsin are slightly non-coplanar, allowing each ring to align parallel to the walls of the groove. nih.govnih.gov This precise positioning is critical for the specific interactions that stabilize the complex.

Intermolecular Forces Governing DNA Binding Affinity and Specificity

Contributions of Van der Waals Contacts and Electrostatic Interactions

Van der Waals forces are critical for the sequence-specific recognition of A-T base pairs. nih.gov Close contacts occur between the hydrogen atoms on the C2 position of adenine and the CH groups on the pyrrole rings of the netropsin molecule. pnas.orgnih.gov The narrowness of the minor groove in A-T rich regions maximizes these van der Waals interactions between netropsin and the atoms along the floor and walls of the groove. nih.gov These interactions are highly sensitive to the topography of the minor groove and are disrupted by the presence of the guanine amino group. nih.gov

Role of Water Displacement from the DNA Minor Groove Spine of Hydration

Data Tables

Table 1: Key Intermolecular Interactions of Netropsin with DNA

| Interaction Type | Netropsin Group Involved | DNA Group Involved | Significance |

| Hydrogen Bonding | Amide (NH) groups | Adenine N3 and Thymine O2 atoms on the minor groove floor | Positions the drug correctly and contributes to binding energy. nih.govnih.gov |

| Van der Waals Contacts | Pyrrole ring CH groups | Adenine C2 hydrogens | Primary determinant of A-T sequence specificity. pnas.orgnih.gov |

| Electrostatic Interactions | Cationic ends (guanidinium and amidinium) | Negatively charged phosphate (B84403) backbone | Contributes to overall binding affinity. oup.comatdbio.comresearchgate.net |

Table 2: Thermodynamic Profile of Netropsin Binding to DNA

| Thermodynamic Parameter | Observation | Implication |

| Enthalpy (ΔH) | Overwhelmingly enthalpy-driven in deep minor groove binding. pnas.orgnih.gov | Indicates the formation of strong, favorable interactions like hydrogen bonds and van der Waals contacts. |

| Entropy (ΔS) | Positive binding entropy. pnas.orgnih.gov | Reflects the displacement of ordered water molecules from the minor groove and other molecular events. |

| Gibbs Free Energy (ΔG) | Highly negative, corresponding to a high binding affinity (Ka ~ 10^9 M^-1 at 25°C). nih.gov | Indicates a spontaneous and very strong binding interaction. |

Conformational Perturbations of DNA Induced by Netropsin Dihydrochloride Complexation

Analysis of DNA Curvature and Helix Axis Modulation

Sequences of adenine-thymine (A-T) base pairs, especially A-tracts (sequences of four or more consecutive adenines), are known to introduce a natural curvature in the DNA helix axis. nih.gov This intrinsic bending is a crucial feature for many biological processes, including protein recognition and DNA packaging.

Research utilizing electrophoretic mobility assays has systematically demonstrated that the binding of this compound can eliminate this A-tract-induced curvature. nih.govmdpi.com In these studies, DNA fragments of the same length but with different arrangements of A-tracts exhibit different mobilities during electrophoresis due to their varied shapes. uni.edu The introduction of this compound leads to a concentration-dependent reduction in these mobility differences, eventually causing the differently shaped fragments to migrate at the same rate. mdpi.comuni.edu This convergence in mobility provides strong evidence that Netropsin binding straightens the curved DNA fragments. nih.govmdpi.com The midpoint for this transition has been observed at a Netropsin concentration of approximately 0.0112 mM. mdpi.com This modulation of the DNA helix axis is interpreted as Netropsin driving the DNA into a more linear, straight conformation upon binding within the minor groove. mdpi.com

Investigations into Helical Twist and Base Pair Propeller Twist Alterations

High-resolution structural studies, such as X-ray crystallography, have provided detailed insights into the specific changes in DNA helical parameters upon Netropsin complexation. When Netropsin binds to the central ATAT segment of a DNA dodecamer, distinct alterations in both helical twist and propeller twist are observed. nih.govrcsb.org

Helical Twist: The helical twist is the angle describing the rotation of one base pair relative to the next along the helical axis. In the Netropsin-bound ATAT region, an alternating pattern of helical twist angles is observed. nih.govrcsb.org Specifically, the twist angle is lower in the Adenine-Thymine (ApT) steps compared to the Thymine-Adenine (TpA) step. nih.govrcsb.org This local variation in helical twist accommodates the snug fit of the Netropsin molecule in the minor groove. In one study, the helical twist angle at the intercalation site of a ligand was found to be 55°, which is 19° larger than the canonical B-DNA value. oup.com

The following table summarizes the observed changes in helical parameters upon Netropsin binding based on crystallographic data.

| Helical Parameter | Observation in Netropsin-Bound Region | Reference |

| DNA Curvature | Straightening of A-tract induced bends | mdpi.com, nih.gov |

| Helical Twist | Alternating high and low twist angles (lower at ApT steps) | nih.gov, rcsb.org |

| Propeller Twist | Reduction in propeller twist angle of AT base pairs | nih.gov, rcsb.org |

Thermodynamic and Kinetic Characterization of this compound-DNA Interactions

The interaction between this compound and DNA is characterized by high affinity and specificity, which can be quantified through thermodynamic and kinetic studies. These analyses reveal the driving forces behind complex formation and the rates at which these interactions occur and reach equilibrium.

Determination of Binding Affinities and Dissociation Constants

Netropsin binds to AT-rich sequences in the DNA minor groove with very high affinity. nih.gov The strength of this interaction is typically expressed by the equilibrium binding constant (Ka) or its reciprocal, the dissociation constant (Kd). Numerous studies using techniques such as DNase I footprinting, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) have determined these constants for Netropsin with various DNA sequences.

The binding affinity is strongly dependent on the specific DNA sequence, particularly the composition of the binding site and its flanking regions. nih.govacs.org Generally, Netropsin requires a binding site of at least four consecutive A-T base pairs. oup.com While strong binding is observed for sites like 5'-AATT-3' and 5'-TTTA-3', sites containing a 5'-TA-3' dinucleotide sequence have been found to have significantly lower binding constants. nih.gov This suggests that subtle DNA structural variations, such as those caused by an adenine-adenine clash, can discourage Netropsin binding. nih.gov

The binding is overwhelmingly enthalpy-driven, with a favorable enthalpy change (ΔH) of around -9.3 kcal/mol. pnas.org This indicates that the formation of hydrogen bonds and close van der Waals contacts between Netropsin and DNA are the primary contributors to the stability of the complex. nih.govpnas.org The binding affinity constant (Ka) is in the range of 10⁸ to 10⁹ M⁻¹ at 25°C. nih.govpnas.org

The table below presents a selection of experimentally determined binding and dissociation constants for Netropsin with different DNA sequences.

| DNA Sequence | Method | Binding Constant (Ka) or Dissociation Constant (Kd) | Temperature | Reference |

| poly[d(AT)]·poly[d(AT)] | Calorimetry | Ka ≈ 10⁹ M⁻¹ | 25°C | nih.gov, nih.gov |

| [d(GCGAATTCGC)]₂ | Calorimetry | Ka = 2.84 x 10⁸ M⁻¹ | 25°C | pnas.org |

| 5'-TTTA-3' | DNase I Footprinting | Ka = 1.9 x 10⁶ M⁻¹ (no carrier DNA) | Not Specified | syr.edu |

| 5'-TTAT-3' | DNase I Footprinting | Ka = 10 x 10⁶ M⁻¹ (no carrier DNA) | Not Specified | syr.edu |

| AT-rich DNA | Surface Plasmon Resonance | Kd = 20 - 30 nM | Not Specified | nih.gov |

| A-T Tracts (4 bp) | Not Specified | Kd = 0.09 - 1.25 µM | Not Specified | oup.com |

Exploration of Binding Kinetics and Equilibrium States

The interaction of Netropsin with DNA is not always a simple one-step binding event. Studies have revealed complexity in its binding mechanism, including the existence of multiple thermodynamically distinct complexes even at a single binding site. oup.com Isothermal titration calorimetry (ITC) experiments with DNA containing an AATT site have shown two different binding enthalpies, suggesting that Netropsin can form two different types of complexes in equilibrium. acs.orgoup.com This phenomenon may be due to the drug binding in different modes or to the existence of different DNA conformations at the binding site. oup.com

The kinetics of the binding process, which describe the rates of association (kon) and dissociation (koff), are influenced by factors such as temperature and salt concentration. mdpi.com Stopped-flow measurements have been employed to study the rapid kinetics of such interactions. acs.org As with many DNA-binding ligands, the equilibrium binding constant (Ka) for Netropsin decreases as the salt concentration increases. mdpi.com This is because the positively charged Netropsin competes with cations from the salt for interaction with the negatively charged DNA phosphate backbone.

Advanced Methodologies for Elucidating Netropsin Dihydrochloride Nucleic Acid Interactions

Spectroscopic Techniques for Structural and Binding Studies

Spectroscopic methods are pivotal in characterizing the binding of Netropsin (B1678217) to DNA. They offer a window into the formation of the complex, the conformational changes induced in both the drug and the nucleic acid, and the specific molecular vibrations at the binding interface.

UV-Vis spectroscopy is a fundamental technique for monitoring the interaction between Netropsin and DNA. The binding process can be observed through changes in the absorption spectrum. Netropsin itself exhibits characteristic absorption peaks, and upon binding to DNA, these peaks can undergo shifts in wavelength (spectral shifts) and changes in intensity (hyperchromism or hypochromism). mdpi.com

A key application of UV-Vis spectroscopy in this context is in thermal denaturation studies, often referred to as melting temperature (Tm) analysis. nih.gov The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands. The binding of Netropsin to the minor groove of DNA stabilizes the duplex, leading to a significant increase in its Tm. oup.comoup.com This stabilization is concentration-dependent; as the ratio of Netropsin to DNA increases, the Tm of the complex also increases until saturation is reached. oup.com For instance, at saturation, a Netropsin-saturated DNA duplex can melt at a temperature up to 46°C higher than the free duplex. oup.com Biphasic melting profiles are often observed in unsaturated complexes, corresponding to the melting of Netropsin-free and Netropsin-bound regions of the DNA. oup.comoup.com

UV-Vis titration is another valuable approach. By keeping the concentration of DNA constant and incrementally adding Netropsin, the binding stoichiometry and binding constants can be determined. mdpi.comcore.ac.uk The absorbance changes at specific wavelengths, often where Netropsin absorbs and DNA does not (around 294-320 nm), are monitored to quantify the extent of complex formation. oup.commdpi.com For example, a distinct absorbance peak for Netropsin around 294 nm, which does not overlap with the major DNA peak at 260 nm, can be used to quantify its concentration and determine the binding ratio. mdpi.com

Table 1: Representative UV-Vis Spectral Data for Netropsin-DNA Interaction

| Parameter | Observation | Significance | Reference |

|---|---|---|---|

| Netropsin Absorbance Peaks | Major peaks around 245 nm and 294 nm in aqueous solution. mdpi.com | The peak at 294 nm is useful for quantification as it has minimal overlap with DNA's absorbance. mdpi.com | mdpi.com |

| Tm Increase | Netropsin-saturated poly d(AT) duplex shows a Tm increase of 46°C. oup.com | Indicates strong stabilization of the DNA double helix by Netropsin binding. oup.com | oup.com |

| Melting Profile | Unsaturated complexes exhibit biphasic melting curves. oup.com | Represents distinct melting transitions for drug-free and drug-bound DNA regions. oup.com | oup.com |

| Spectral Titration | Hyperchromic effects at 205 nm and 260 nm with increasing DNA concentration. mdpi.com | Suggests interactions involving groove binding and/or partial intercalation. mdpi.com | mdpi.com |

Circular Dichroism (CD) spectroscopy is a powerful technique for probing the conformational changes in DNA upon Netropsin binding. researchgate.net DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a ligand like Netropsin, which is itself achiral, can induce changes in the DNA's CD spectrum and can also result in an induced CD (ICD) signal for the bound ligand. beilstein-journals.org

When Netropsin binds to the minor groove of B-form DNA, it often induces a distinct positive CD signal in the long-wavelength region (around 315-320 nm), where DNA itself is optically silent. oup.comoup.com The appearance and magnitude of this ICD band are direct evidence of complex formation and can be used to monitor the binding process. oup.comoup.comresearchgate.net The intensity of this induced signal increases with higher concentrations of Netropsin until the binding sites on the DNA are saturated. oup.com

The characteristics of the ICD spectrum can also provide insights into the binding mode. For example, different binding modes, such as monomeric versus dimeric binding, or binding in an extended versus a folded conformation, can produce distinct CD spectral profiles. researchgate.netgenesilico.plresearchgate.net Furthermore, changes in the intrinsic CD spectrum of DNA (in the 200-300 nm range) can indicate alterations in the DNA's helical structure, such as changes in winding angle or groove width, although some studies suggest Netropsin does not cause large distortions of the DNA base structure. jove.comnih.gov Temperature-dependent CD studies can complement UV melting experiments, as the disappearance of the induced CD signal correlates with the melting of the DNA duplex, confirming that Netropsin preferentially binds to the double-helical structure. oup.com

Table 2: Key Circular Dichroism Findings for Netropsin-DNA Complexes

| Feature | Wavelength (nm) | Observation | Interpretation | Reference |

|---|---|---|---|---|

| Induced CD Signal | ~315-320 | Appearance of a positive Cotton effect upon Netropsin binding to poly d(AT). oup.comoup.com | Indicates the binding of the achiral Netropsin molecule into the chiral DNA environment. beilstein-journals.org | oup.comoup.com |

| DNA Conformation | 260-280 | Slight red-shift of the maximal positive ellipticity (e.g., 280 -> 285 nm). nih.gov | Suggests specific alterations to the DNA structure upon Netropsin binding. nih.gov | nih.gov |

| Binding Mode Differentiation | 290-328 | Different bis-netropsin complexes exhibit unique CD spectral profiles (e.g., single vs. double positive bands). genesilico.pl | Allows for the discernment of various binding conformations like extended or hairpin forms. genesilico.pl | genesilico.pl |

| Thermal Stability | 315 | Sharp reduction in the induced CD signal at the DNA melting temperature. oup.com | Confirms that Netropsin binding is specific to the duplex form of DNA. oup.com | oup.com |

Surface-Enhanced Raman Spectroscopy (SERS) provides highly sensitive and specific information about the molecular vibrations of Netropsin and DNA at their interaction interface. groh.ru SERS overcomes the typically weak signals of standard Raman spectroscopy by adsorbing the molecules onto a nanostructured metal surface, which dramatically enhances the Raman scattering intensity. nih.gov

SERS is particularly useful because the spectra of the components can often be analyzed independently, as the SERS bands of DNA may not overlap significantly with those of Netropsin. groh.ru Upon binding to DNA, the SERS spectrum of Netropsin exhibits noticeable changes in the position and relative intensities of its vibrational bands. groh.ru These changes serve as a clear indicator of the drug-DNA interaction. groh.ru

Key vibrational modes of Netropsin, such as those associated with its pyrrole (B145914) rings, are particularly sensitive to the binding event. For instance, frequency shifts and intensity changes in the pyrrole ring vibrations (e.g., in the 1440-1450 cm⁻¹ region) have been observed upon complex formation. groh.ru These spectral alterations are attributed to variations in electron density distribution resulting from hydrogen bonding between the Netropsin amide groups and the DNA bases (adenine N3 and thymine (B56734) O2) in the minor groove, as well as van der Waals interactions. groh.ruacs.org SERS can also provide information on the orientation of the Netropsin molecule within the DNA minor groove. groh.ru

Table 3: SERS Vibrational Changes upon Netropsin-DNA Binding

| Vibrational Mode | Wavenumber (cm⁻¹) | Observed Change | Implication | Reference |

|---|---|---|---|---|

| Pyrrole Ring Vibrations | 1440-1450 | Major changes in position and relative intensity. groh.ru | Indicates direct involvement of the pyrrole rings in the binding interaction. groh.ru | groh.ru |

| C-N Vibration of Pyrrole Ring | ~1404 | Relative decrease in intensity for some complexes. groh.ru | Suggests changes in the electron density of the pyrrole C-N bond due to interaction with DNA. groh.ru | groh.ru |

| Amide Groups | Not specified | Changes consistent with hydrogen bonding. acs.org | Confirms the role of hydrogen bonds between Netropsin amides and DNA bases. acs.org | acs.org |

Circular Dichroism (CD) Spectroscopy for Conformational Changes

High-Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of Netropsin-DNA complexes in solution, which closely mimics the physiological environment. acs.orgamazonaws.com 1D and 2D ¹H NMR experiments are particularly powerful in this regard. nih.gov

Upon binding, specific protons of the Netropsin molecule, such as the pyrrole and amide protons, show significant chemical shift changes, providing direct evidence of interaction with DNA. northwestern.edu Similarly, protons on the DNA, especially those located in the minor groove (like the adenine (B156593) H2 protons), are perturbed upon Netropsin binding. oup.com

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for structural determination. It detects protons that are close in space (typically < 5 Å), allowing for the identification of intermolecular contacts between Netropsin and the DNA. nih.gov These NOE cross-peaks establish the precise location and orientation of Netropsin within the minor groove. NMR studies have confirmed that Netropsin binds to the A/T-rich regions of the minor groove and have revealed details about the hydrogen bonding between the drug's amide protons and the A/T base pairs. oup.comacs.org NMR can also detect dynamic processes, such as the rapid exchange of Netropsin between equivalent binding sites, which might appear as a disordered model in static crystal structures. rcsb.orgnih.gov

Table 4: Key NMR Findings for Netropsin-DNA Interactions

| NMR Technique | Observation | Significance | Reference |

|---|---|---|---|

| 1D ¹H NMR | Chemical shift changes in Netropsin's amide and pyrrole protons and DNA's minor groove protons. nih.govnorthwestern.edu | Confirms binding and identifies the protons involved in the interaction interface. | nih.govnorthwestern.edu |

| 2D NOESY | Intermolecular NOEs between Netropsin protons and DNA minor groove protons (e.g., Adenine C2-H). nih.gov | Provides distance constraints to define the precise orientation and position of Netropsin in the minor groove. | nih.gov |

| Dynamic NMR | Evidence of Netropsin flipping 180° within the binding site without full dissociation. nih.gov | Reveals solution-state dynamics that may not be apparent in crystal structures. | nih.gov |

| In-cell NMR | Superposition of spectra for ligand-bound and unbound DNA in living cells. acs.org | Demonstrates that Netropsin can form stable complexes with its target DNA within a cellular environment. | acs.org |

X-ray crystallography provides the highest resolution, static picture of the Netropsin-DNA complex. By analyzing the diffraction pattern of a cocrystal containing both Netropsin and a specific DNA oligonucleotide, a detailed three-dimensional electron density map can be generated, revealing the atomic coordinates of the entire complex. rcsb.orgnih.govnih.gov

Crystallographic studies have been instrumental in visualizing the binding of Netropsin to the minor groove of B-DNA, particularly at sequences rich in Adenine (A) and Thymine (T), such as AATT and ATAT. rcsb.orgnih.govnih.govnih.gov These structures unequivocally show Netropsin's crescent shape fitting snugly into the narrow minor groove. annualreviews.org The drug displaces the "spine of hydration" (an ordered network of water molecules) that is typically present in the minor groove of A/T-rich DNA. researchgate.net

The crystal structures reveal the specific hydrogen bonds that stabilize the complex. The amide (NH) groups of the Netropsin backbone form hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on the floor of the minor groove. nih.govnih.gov These interactions, combined with van der Waals forces between the drug's pyrrole rings and the walls of the DNA groove, are the primary contributors to the high affinity and sequence specificity of Netropsin. rcsb.orgnih.gov In some cases, the electron density for the bound Netropsin is consistent with the molecule adopting two orientations within the groove, suggesting a degree of disorder or dynamic behavior that aligns with NMR findings. rcsb.orgnih.gov

Table 5: Summary of X-ray Crystallography Data for Netropsin-DNA Complexes

| PDB ID | DNA Sequence | Resolution (Å) | Key Findings | Reference |

|---|---|---|---|---|

| 1DNE | d(CGCGATATCGCG) | 2.40 | Netropsin binds to the central ATAT segment in the minor groove; disordered model with two orientations. rcsb.orgnih.gov | rcsb.orgnih.gov |

| Not specified | d(CGCAAATTTGCG) | 2.2 | Netropsin covers five of the six A·T base pairs, forming H-bonds with adenine N3 and thymine O2. nih.gov | nih.gov |

| 194D | d(CGCGTTAACGCG) | 2.3 | Netropsin binds in a single orientation in the TTAA central region, displacing water molecules. rcsb.org | rcsb.org |

| Not specified | CC1+10bp with 5'-AATT site | 3.1 | Netropsin binds specifically at the AATT site in the minor groove within a larger protein-DNA scaffold. nih.govresearchgate.net | nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation

Electrophoretic Methodologies for DNA Mobility and Curvature Assessment

Electrophoretic techniques are fundamental in assessing the structural changes in DNA upon interaction with ligands like Netropsin dihydrochloride (B599025). By analyzing the migration of DNA through a matrix or capillary under the influence of an electric field, researchers can deduce changes in its conformation, such as bending or straightening.

Polyacrylamide Gel Electrophoresis (PAGE) serves as a sensitive method for detecting conformational changes in DNA, such as those induced by the binding of Netropsin. mdpi.com The migration speed of DNA through a polyacrylamide gel is influenced by its size, charge, and shape. Curved DNA molecules, such as those containing phased A-tracts, exhibit anomalous, slower migration compared to straight DNA of the same length. The binding of a ligand to these curved regions can alter the DNA's global conformation, leading to a detectable shift in its electrophoretic mobility. nih.gov

| DNA Construct | Condition | Observed Mobility Shift in PAGE | Interpretation |

|---|---|---|---|

| DNA with phased A-tracts (curved) | Without Netropsin | Anomalously slow migration | Intrinsic DNA curvature. mdpi.com |

| DNA with phased A-tracts (curved) | With Netropsin | Increased migration speed (mobility shift) | Netropsin binding reduces DNA curvature, leading to a more linear conformation. mdpi.comnih.gov |

Capillary Electrophoresis (CE) offers a high-resolution, quantitative alternative to traditional slab gel electrophoresis for analyzing DNA-ligand interactions. umich.edu CE separates molecules in a narrow, fused-silica capillary, providing advantages in speed, automation, and minimal sample consumption. umich.eduuni.edu In the context of Netropsin-DNA interactions, free-solution CE (FSCE) is particularly powerful for measuring the electrophoretic mobility of DNA in the absence of a gel matrix, allowing for the precise determination of changes in hydrodynamic volume due to conformational alterations. uni.edunih.gov

Studies utilizing CE have systematically investigated the effect of Netropsin on DNA fragments containing A-tracts, which are known to cause intrinsic DNA bending. mdpi.comnih.gov By measuring the migration times of DNA constructs with and without Netropsin, researchers have demonstrated that the ligand effectively eliminates the mobility differences between DNA fragments with varying degrees of curvature. nih.govuni.edu This neutralization of mobility differences is concentration-dependent; as the concentration of Netropsin increases, the mobilities of differently shaped DNA fragments converge. uni.edu This provides strong evidence that Netropsin binding straightens the curved A-tract regions. nih.gov CE has also been successfully employed to study the sequence selectivity of Netropsin, demonstrating its preferential binding to AT-rich sequences over GC-rich ones and revealing cooperative binding behavior at certain sites. nih.gov

| Technique | Parameter Measured | Finding with Netropsin | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Electrophoretic mobility of DNA with in-phase vs. out-of-phase A-tracts | Mobility differences between curved and straighter DNA are eliminated in a concentration-dependent manner. | nih.govuni.edu |

| Free Solution Capillary Electrophoresis (FSCE) | Migration time and peak shape | Changes in migration time indicate binding; demonstrated cooperative binding of Netropsin to a 12-mer with two potential AT-rich sites. | nih.gov |

Polyacrylamide Gel Electrophoresis (PAGE) for DNA Conformational Shifts

Single Molecule Biophysical Techniques for DNA-Ligand Interaction Dynamics

Single-molecule techniques provide unprecedented insight into the mechanics of molecular interactions, moving beyond the ensemble averaging of bulk assays. These methods allow for the direct observation and manipulation of individual DNA molecules to probe the forces and conformational changes associated with ligand binding.

Optical tweezers are a powerful single-molecule technique used to measure the piconewton-scale forces involved in biomolecular interactions. nih.gov In a typical experiment, a single DNA molecule is tethered between two microspheres, one of which is held in a highly focused laser beam, or "optical trap". bridgew.eduillinois.edu By moving the spheres apart, the DNA molecule can be stretched, and the resulting force is measured as a function of its extension. This provides a detailed force-extension curve that reveals the mechanical properties of the DNA, such as its contour length and persistence length (a measure of its bending stiffness). illinois.edu

When a DNA-binding ligand like Netropsin is introduced, changes to the force-extension curve provide direct information about the binding mode. illinois.edu Studies using optical tweezers have explored the interaction of Netropsin with single DNA molecules. bridgew.eduillinois.edu As a minor groove binder, Netropsin's interaction is distinct from that of an intercalator. The binding of Netropsin does not significantly increase the contour length of the DNA, a characteristic feature of intercalation. illinois.edu However, it does affect the DNA's elasticity and bending flexibility. By fitting the force-extension data to the worm-like chain (WLC) model, quantitative changes in persistence length can be determined, shedding light on how the ligand alters the stiffness of the double helix. illinois.edu These experiments allow for the characterization of binding kinetics and affinity at the single-molecule level, corroborating findings from traditional ensemble methods. bridgew.edu

| Parameter Measured | Effect of Netropsin Binding | Significance |

|---|---|---|

| Force vs. Extension Curve | Alters the elasticity of the DNA molecule. illinois.edu | Allows for the characterization of the binding mode (minor groove binding vs. intercalation). illinois.edu |

| Contour Length (Lc) | No significant change. illinois.edu | Distinguishes Netropsin's minor groove binding from intercalation, which lengthens DNA. illinois.edu |

| Persistence Length (Lp) | Causes changes in DNA bending flexibility. illinois.edu | Provides a quantitative measure of how the ligand affects the stiffness of the DNA helix. illinois.edu |

| Binding Affinity | Determined to be in the micromolar range at the single-molecule level. bridgew.edu | Provides kinetic data that complements bulk measurements. bridgew.edu |

Native Mass Spectrometry for Ligand-DNA Complex Characterization

Native mass spectrometry (MS) has emerged as a valuable tool for studying non-covalent biomolecular complexes, including those between DNA and small molecule ligands. ethernet.edu.et By using gentle ionization techniques like electrospray ionization (ESI), it is possible to transfer intact DNA-ligand complexes from solution into the gas phase for mass analysis. ethernet.edu.et This allows for the direct determination of binding stoichiometry—the precise ratio of ligand to DNA in the complex—and can provide insights into binding affinity and selectivity.

The application of native ESI-MS to the study of Netropsin has successfully preserved specific information about its complexation with DNA. ethernet.edu.et In experiments with short DNA duplexes (oligonucleotides), native MS has detected the formation of specific 1:1 Netropsin:DNA duplex complexes. ethernet.edu.et The ability to observe distinct stoichiometries under different conditions supports the hypothesis that the ESI process can faithfully reflect the interactions occurring in the original solution. ethernet.edu.et More recent studies using native MS with nanoscale ion emitters have further elucidated the binding mechanism of Netropsin to more complex structures like hairpin DNA. acs.org These gas-phase techniques complement solution-based methods by providing a direct measure of the mass of the non-covalent assembly, confirming the composition of the complex and offering a platform for screening ligand binding against various DNA targets. ethernet.edu.et

| DNA Target | Key Finding from Native MS | Reference |

|---|---|---|

| Dodecamer oligonucleotide duplex | Observation of specific 1:1 Netropsin:DNA complexes, in contrast to other ligands that formed 1:2 complexes. | ethernet.edu.et |

| Hairpin DNA | Revealed the binding mechanism of Netropsin to a structured DNA target. | acs.org |

Computational and Theoretical Modeling of Netropsin Dihydrochloride Dna Systems

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations allow for the computational study of the physical movements of atoms and molecules over time. For the Netropsin-DNA system, MD simulations have been crucial in understanding the stability of the complex, the role of solvent, and the conformational properties of both the ligand and the DNA.

MD simulations have been employed to study the mobility, hydrogen-bonding patterns, and hydration of Netropsin (B1678217) when it binds to the minor groove of DNA. nih.govsemanticscholar.org Studies performing simulations of Netropsin free in solution and bound to DNA have revealed key aspects of its interaction dynamics. researchgate.net For instance, when bound to the A-T rich region of a DNA duplex, the Netropsin molecule remains persistently bound to the minor groove. researchgate.net

A significant finding from these simulations is the role of water molecules in the binding process. Netropsin is a hydrated molecule, and its binding to the DNA minor groove involves the displacement of water molecules from both the ligand and the DNA. researchgate.net Comparative simulations with another minor groove binder, distamycin, have shown that although distamycin is less hydrated than Netropsin, the loss of ligand-solvent interactions upon binding is very similar for both. nih.govsemanticscholar.org The hydration patterns, including the presence of long-residing water molecules, are considered crucial for the stability and specificity of the complex. acs.org The relative mobility of the ligand in its bound versus free state provides insights into the entropic contributions to binding. Simulations have indicated a larger entropic penalty for distamycin binding compared to Netropsin, which partially explains the differing binding affinities of these molecules. nih.govsemanticscholar.org

| Simulation Aspect | Key Findings for Netropsin-DNA Complex | Source(s) |

| Ligand Mobility | Netropsin remains persistently bound in the minor groove of A-T rich sequences. | researchgate.net |

| The relative mobility in the bound vs. free state is used to estimate entropic penalties upon binding. | nih.gov, semanticscholar.org | |

| Hydration | Binding involves the displacement of a structured spine of hydration from the minor groove. | |

| Netropsin itself is hydrated, and the loss of ligand-solvent interactions upon binding is a key energetic factor. | researchgate.net | |

| Hydrogen Bonding | Simulations confirm the formation of hydrogen bonds between Netropsin's amide groups and the A/T base pairs on the floor of the minor groove. | nih.gov |

| Influence of Tails | The positively charged tails of Netropsin interact with the negative electrostatic potential of the groove and can influence its width. | core.ac.uk |

The simulation of conformational trajectories provides a view of how the structures of Netropsin and the DNA molecule fluctuate and adapt to each other over time. MD simulations have shown that upon binding Netropsin, the DNA largely maintains a B-form double helix conformation. researchgate.net However, subtle changes in DNA parameters, such as the width of the minor groove, are observed. core.ac.uk The ligand itself is flexible and can adapt its conformation to fit snugly within the groove. core.ac.uk

Interestingly, studies suggest that Netropsin can form two distinct, thermodynamically different complexes at a single AATT binding site. oup.commdpi.com This complexity is thought to arise from an equilibrium between two different conformations of the minor groove itself. mdpi.com MD simulations can explore these different conformational substates, providing a detailed picture of the energy landscape of the binding event that goes beyond a single static structure. acs.orgresearchgate.net The simulations reveal that the tails of the ligand can significantly influence the minor groove's width and the BI/BII substates of the DNA backbone. core.ac.uk

Investigation of Ligand Dynamics and Hydration Patterns within the Minor Groove

Free Energy Calculations of Binding

Calculating the binding free energy is a primary goal of computational modeling as it directly relates to the binding affinity of a ligand for its target. Various methods are used to compute these energies for the Netropsin-DNA system.

Thermodynamic Integration (TI) is a rigorous free energy calculation method that has been successfully applied to the Netropsin-DNA system. cambridge.org This approach involves creating a non-physical, or "alchemical," pathway that transforms one molecule into another over the course of a simulation. By calculating the free energy change of this transformation both in solution and when bound to DNA, the relative binding free energy of the two molecules can be determined via a thermodynamic cycle. nih.gov

This method was used to calculate the relative binding free energy of Netropsin and the related ligand distamycin to a DNA duplex containing an AAAAA sequence. nih.govsemanticscholar.org The calculations correctly reflected the experimental finding that Netropsin binds with a higher affinity. The study highlighted the importance of entropic contributions, which were dissected from the simulation data, in explaining the difference in binding affinity. nih.govsemanticscholar.org It is well-established that the thermodynamics of Netropsin binding are highly dependent on the specific DNA sequence. For example, binding to a homogenous A-T sequence is primarily entropy-driven, whereas binding to an alternating ATAT sequence is enthalpy-driven, a phenomenon known as enthalpy-entropy compensation. nih.gov

| Calculation Method | System Studied | Result/Observation | Source(s) |

| Thermodynamic Integration (TI) | Relative binding of Netropsin vs. Distamycin to d(CGCGAAAAACGCG) | Calculated relative binding free energy reflected experimental results. | researchgate.net, nih.gov, nih.gov |

| MM/GBSA & MM/PBSA | Estimation of absolute binding free energy for Netropsin-DNA | These end-point methods provide rough estimates and are sensitive to calculation parameters. They have been used to estimate binding free energy from simulation snapshots. | researchgate.net, frontiersin.org, researchgate.net |

| Experimental Calorimetry | Netropsin binding to various DNA sequences | Binding free energy for a mixed GCGAATTCGC sequence is -11.5 kcal/mol, while for poly(dA)-poly(dT) it is -12.1 kcal/mol. | researchgate.net |

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a faster, less computationally expensive method than MD simulations, often used to predict binding modes and screen virtual libraries of compounds.

Molecular docking studies consistently and correctly predict that Netropsin binds in the minor groove of A-T rich DNA sequences. nih.govnih.gov Docking algorithms place the crescent-shaped Netropsin molecule into the curve of the minor groove, aligning its hydrogen bond donors (the amide N-H groups) with hydrogen bond acceptors (N3 of adenine (B156593) and O2 of thymine) on the floor of the groove. rcsb.org The positively charged ends of the molecule are positioned to interact favorably with the negative electrostatic potential of the DNA backbone.

These studies are often performed using DNA structures obtained from X-ray crystallography or NMR, such as the d(CGCGATATCGCG) dodecamer. nih.govrcsb.org Docking results for Netropsin and its derivatives are used to rationalize structure-activity relationships, for example, by showing how modifications to the ligand structure might enhance or alter its interaction with the DNA. nih.gov While docking can successfully predict the primary binding site and orientation, it is a static picture. It may not always capture the full complexity of the interaction, such as the existence of multiple binding modes or the dynamic adaptations of the ligand and DNA that are observed in MD simulations. oup.comnih.gov

| DNA Target Structure (PDB ID) | Docking Program | Key Prediction/Observation | Source(s) |

| d(CGCGATATCGCG) (1DNE) | Not specified | Predicts binding in the central ATAT minor groove, consistent with X-ray data. | rcsb.org, nih.gov |

| d(CGCGAATTCGCG) (1BNA) | Not specified | Used to predict binding modes of various complexes into the major groove, but serves as a standard DNA structure for docking. | rsc.org |

| DNA-netropsin complex (195D) | GOLD | Used to dock a hybrid molecule, showing that the Netropsin-like portion fits into the minor groove. | nih.gov |

Quantum Chemical Calculations for Electronic Structure and Interaction Energies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the electronic structure of Netropsin dihydrochloride (B599025) and the nature of its interaction with DNA. These computational approaches allow for a detailed analysis of molecular orbitals, electrostatic potential, and the energetic components of the binding process, which are crucial for understanding the compound's sequence-specific binding to the minor groove of DNA.

Electronic Structure of Netropsin

The electronic properties of the Netropsin molecule have been investigated using various quantum chemical methods. A common approach involves geometry optimization of the molecule to find its most stable conformation, followed by an analysis of its electronic characteristics.

One such study employed Density Functional Theory (DFT) with the B3LYP functional and a 3-21G basis set to optimize the geometry of Netropsin in the gaseous phase. acs.org The calculated geometric parameters, including bond lengths, bond angles, and torsion angles, were found to be in close agreement with experimental data obtained from crystallographic studies, indicating the reliability of the computational model. acs.org

A key aspect of the electronic structure is the distribution of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are important descriptors of a molecule's reactivity and stability. For Netropsin, the HOMO and LUMO are delocalized over the conjugated system of the molecule. The energy gap between HOMO and LUMO is relatively small, which is indicative of the molecule's capacity for charge transfer interactions, a crucial feature for its binding capabilities. acs.org

Table 1: Comparison of Theoretical and Experimental Geometric Parameters for Netropsin This table presents a selection of calculated (B3LYP/3-21G) and experimental crystallographic data for the geometry of Netropsin, demonstrating the accuracy of the computational model.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Theoretical Value | Experimental Value |

| Bond Length (Å) | C | N | - | - | 1.2899 | 1.3866 |

| Bond Angle (°) | N | C | N | - | 130.32 | 130.44 |

| Torsion Angle (°) | N | N | C | N | -179.66 | -177.46 |

| Data sourced from a computational study on Netropsin's electronic structure. acs.org |

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from quantum chemical calculations. For Netropsin, the MEP map reveals that the regions around the amide protons and the terminal guanidinium (B1211019) and propamidinium groups are electropositive (electron-deficient). In contrast, the regions around the carbonyl oxygens and the pyrrole (B145914) nitrogen atoms are electronegative (electron-rich). This electrostatic landscape is fundamental to its interaction with the similarly charged floor of the DNA minor groove, guiding the molecule to its binding site. acs.org

Interaction Energies with DNA

Quantum chemical calculations have been instrumental in dissecting the forces that stabilize the Netropsin-DNA complex. The total binding energy is a sum of several contributions, including electrostatic interactions, van der Waals forces, and hydrogen bonds.

Theoretical studies have consistently shown that the binding of Netropsin to the AT-rich regions of the DNA minor groove is a highly favorable interaction. oup.comnih.gov All-atom molecular dynamics simulations, which often use parameters derived from quantum chemical calculations, have estimated the standard binding free energy of Netropsin to B-DNA to be approximately -13.2 kcal/mol, a value that aligns well with experimental measurements of -12.7 kcal/mol for a poly(dAdT)-poly(dAdT) sequence. nih.govnih.gov

The primary driving forces for this strong binding are a combination of electrostatic interactions and hydrogen bonding, complemented by close van der Waals contacts. nih.govrsc.org The positively charged guanidinium and propamidinium ends of Netropsin interact favorably with the negative electrostatic potential of the DNA minor groove, which is particularly deep in AT-rich regions. rsc.org

Ab initio quantum mechanical studies on model systems have been performed to quantify the strength of the hydrogen bonds. researchgate.net These models, such as thymine (B56734) interacting with formamide, represent the hydrogen bonds formed between the bases in the DNA minor groove and the amide groups of Netropsin. These calculations revealed that interactions involving the charged groups of Netropsin are significantly stronger than those of neutral hydrogen bonds in a vacuum. However, both types of interactions are heavily influenced by the solvent, with the charged interactions remaining potent. researchgate.net The amide (NH) groups of Netropsin are known to form bifurcated hydrogen bonds with the N3 atoms of adenine and the O2 atoms of thymine on opposite strands of the DNA, contributing to the specificity of the binding. nih.gov

A more detailed breakdown of the interaction energy often reveals a complex interplay of forces. While direct electrostatic attraction between the positively charged drug and the negatively charged DNA is significant, the desolvation penalty—the energy required to remove water molecules from both the drug and the DNA upon binding—can be substantial. Some computational analyses using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) have suggested that the favorable electrostatic interactions are largely offset by the unfavorable desolvation energy. This highlights the critical role of non-polar interactions, such as van der Waals forces, which arise from the snug fit of the crescent-shaped Netropsin molecule into the curvature of the minor groove. rsc.org

Table 2: Calculated Binding Free Energy Contributions for Netropsin-DNA Interaction This table provides an example of the components of binding free energy, illustrating the interplay of different forces.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | Favorable |

| Electrostatic Energy (in-vacuo) | Highly Favorable |

| Desolvation Energy | Highly Unfavorable |

| Total Electrostatic Contribution | Near Zero / Slightly Unfavorable |

| Non-Polar Contribution (van der Waals + Hydrophobic) | Highly Favorable |

| Total Binding Free Energy | -11 to -13 |

| Values are illustrative based on findings from MM/GBSA studies, which indicate a compensation between electrostatic and desolvation energies. |

Biochemical and Biological Activities of Netropsin Dihydrochloride in Research Models

Modulation of DNA Replication and Transcription Processes

By binding non-covalently to the DNA double helix, Netropsin (B1678217) dihydrochloride (B599025) can physically obstruct the action of proteins and enzymes that use DNA as a template, thereby inhibiting DNA replication and transcription. sciepub.comcaltech.edu

Netropsin is recognized as an inhibitor of DNA synthesis. researchgate.net Its inhibitory action stems from its high-affinity binding to the minor groove of B-form DNA, which can interfere with the processes of replication. sciepub.com By occupying the minor groove, Netropsin can prevent the necessary access of DNA polymerases and other replication machinery components to the DNA template. caltech.edu This physical blockage hinders the progression of the replication fork, thereby inhibiting the synthesis of new DNA strands. The tight binding of Netropsin to A-T rich regions stabilizes the DNA duplex, which can further impede the strand separation required for replication to proceed. glpbio.com

Netropsin dihydrochloride has demonstrated a clear influence on RNA transcription in various model systems. caltech.edu Its binding to DNA can inhibit the template activity required by RNA polymerases. caltech.edu Research has shown that in some in vitro systems, Netropsin can interfere with the binding of transcription factors, such as HMGA2, to their target DNA sequences, which is a critical step in the regulation of gene expression. nih.gov

Furthermore, studies using purified components have revealed a more nuanced role for Netropsin in transcription. In an in vitro system designed to mimic transcriptional termination, Netropsin was found to specifically enhance the termination of transcription by RNA polymerase II at the human gastrin gene and human histone H3.3 gene terminators. nih.gov This effect was observed even in the presence of the elongation factor TFIIS, which typically suppresses termination at these sites. nih.gov This suggests that by altering the DNA conformation in the minor groove, Netropsin can facilitate the pausing and release of the RNA polymerase II complex at specific terminator sequences. nih.gov

Mechanisms of DNA Synthesis Inhibition

Interaction with DNA Processing Enzymes

This compound interferes with the catalytic activity of several crucial DNA processing enzymes, not by interacting directly with the enzymes themselves, but by binding to their DNA substrate and altering its structure. nih.govnih.gov

Netropsin and its analogs are effective catalytic inhibitors of human DNA topoisomerase I. nih.gov DNA topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. nih.gov The binding of Netropsin to the minor groove of DNA induces structural alterations in the double helix. nih.gov These conformational changes can extend to the nearby topoisomerase I consensus sequence, interfering with the enzyme's ability to bind and cleave the DNA. nih.gov This mechanism makes Netropsin a suppressor of topoisomerase I-mediated DNA cleavage. nih.gov Studies comparing various minor groove binders have shown that Netropsin can inhibit the relaxation activity of topoisomerase I. nih.govresearchgate.net

This compound has been shown to inhibit the catalytic activity of mammalian DNA topoisomerase II. glpbio.commedchemexpress.comsigmaaldrich.com This enzyme alters DNA topology by creating transient double-strand breaks. nih.gov Research demonstrates that Netropsin interferes with the decatenation activity of human topoisomerase IIα. nih.gov In comparative studies, Netropsin at a 20 µM concentration inhibited the decatenation activity of topoisomerase IIα by 39%. nih.gov

In addition to inhibiting its catalytic function, Netropsin also interferes with the stabilization of the cleavable complexes formed by both topoisomerase I and topoisomerase II in nuclei. medchemexpress.cominvivochem.comszabo-scandic.comchemondis.comglpbio.comszabo-scandic.com This interference prevents the enzyme-mediated DNA breaks from being properly resealed, which can lead to the accumulation of DNA damage.

Netropsin is a potent inhibitor of the DNA unwinding activities of specific RecQ family helicases, namely Werner syndrome (WRN) and Bloom syndrome (BLM) helicases. nih.govnih.govresearchgate.net These enzymes are crucial for maintaining genomic integrity through their roles in DNA replication, recombination, and repair. nih.govnih.gov The inhibition is not due to direct binding of Netropsin to the helicase proteins but results from its binding to the DNA substrate, which physically blocks the processive movement of the enzymes along the DNA strands. nih.gov

The inhibitory effect of Netropsin is particularly pronounced on DNA substrates containing specific A-T tracts. For instance, Netropsin was found to be the most effective inhibitor of WRN and BLM helicase activity on a substrate with a 4 base-pair A-T tract, with significant inhibition observed at concentrations as low as 0.5 µM. nih.gov In contrast, higher concentrations (≥10 µM) were required to achieve 50% inhibition on a substrate with a 5 base-pair A-T tract, indicating that the drug's affinity for the specific DNA sequence influences its inhibitory potency. nih.gov The structurally related minor groove binder, distamycin A, also potently inhibits both WRN and BLM helicases, suggesting a similar mechanism of interference for these human helicases. nih.govnih.gov

Interactive Table: Inhibition of Human WRN and BLM Helicase Activity by Netropsin

The following table summarizes the inhibitory effect of Netropsin on the helicase activity of Werner (WRN) and Bloom (BLM) proteins on a partial duplex DNA substrate containing a 4 base-pair A-T tract. Data is derived from studies measuring the unwinding of the DNA substrate in the presence of varying concentrations of the compound. nih.gov

| Netropsin Concentration (µM) | WRN Helicase Activity (% of Control) | BLM Helicase Activity (% of Control) |

| 0 | 100% | 100% |

| 0.5 | ~60% | ~75% |

| 1.0 | 42% | 51% |

| 2.5 | ~25% | ~30% |

| 5.0 | ~15% | ~20% |

| 10.0 | <10% | <10% |

Inhibition of Mammalian DNA Topoisomerase II Catalytic Activity and Cleavable Complex Stabilization

Interference with Protein-DNA Regulatory Interactions

This compound is a minor groove binding (MGB) agent that demonstrates a significant capacity to interfere with the regulatory interactions between proteins and DNA. invivochem.comglpbio.com This activity is primarily due to its ability to selectively bind to the minor groove of DNA, particularly at AT-rich sequences. wikipedia.orgnih.govnih.gov

Research has extensively documented the ability of this compound to disrupt the binding of the High Mobility Group A1 (HMGA1) architectural transcription factor to the promoter region of specific genes, such as the inducible nitric oxide synthase (NOS2) gene. nih.govnih.gov The HMGA1 protein plays a critical role in the induction of NOS2, a key enzyme in the inflammatory response, by binding to a specific AT-rich octamer sequence within the core NOS2 promoter. nih.govnih.gov This binding is facilitated by HMGA1's AT-hook DNA-binding motifs. nih.gov

Netropsin directly competes with the AT-hooks of HMGA1 for this AT-rich binding site in the NOS2 promoter. nih.gov By occupying the minor groove, Netropsin effectively prevents HMGA1 from binding to the DNA, thereby attenuating the induction of NOS2. glpbio.comnih.govmedchemexpress.com This mechanism has been confirmed through various experimental approaches, including electrophoretic mobility-shift assays (EMSAs) and nuclear magnetic resonance (NMR) spectroscopy, which have provided direct evidence of Netropsin interfering with and displacing HMGA1 from the NOS2 promoter sequence. nih.govnih.gov In murine models of endotoxemia, the administration of Netropsin was shown to improve survival by reducing NOS2 induction, highlighting the biological significance of this disruptive interaction. nih.govnih.gov

| Research Finding | Model/Technique | Outcome | Citation |

| Interference with HMGA1-NOS2 promoter binding | Electrophoretic Mobility-Shift Assays (EMSA) | Demonstrated that Netropsin interferes with the binding of HMGA1 to the NOS2 promoter. | nih.govnih.gov |

| Competition with HMGA1 AT-hooks | Nuclear Magnetic Resonance (NMR) Spectroscopy | Identified that Netropsin effectively competes with both of HMGA1's DNA-binding AT-hooks for the AT-rich NOS2 promoter sequence. | nih.govnih.gov |

| Attenuation of NOS2 promoter activity | Macrophage Transient Transfection Studies | Showed that Netropsin significantly attenuated lipopolysaccharide-induced NOS2 promoter activity. | nih.gov |

| Improved survival in endotoxemia | Murine Models | Netropsin improved survival in wild-type mice with endotoxemia but not in NOS2-deficient mice, linking the effect to NOS2 attenuation. | glpbio.comnih.govnih.govmedchemexpress.com |

Radioprotective Properties in DNA Solutions and Cellular Models

This compound has demonstrated notable radioprotective properties in studies involving DNA solutions and cellular models. medchemexpress.comnih.gov Its mechanism of action as a radioprotector is linked to its fundamental interaction with DNA. researchgate.netnih.gov

As a DNA minor groove binder, Netropsin exhibits a high binding affinity and provides significant structural stabilization to the DNA duplex. glpbio.commedchemexpress.comresearchgate.net This stabilization is a key factor in its ability to protect DNA from damage induced by ionizing radiation. researchgate.netnih.gov The hydroxyl radicals (OH•) generated by radiation are a primary cause of DNA strand breaks. medchemexpress.comresearchgate.net The complex formed between Netropsin and DNA is highly stable, which prevents these reactive radicals from accessing and breaking the phosphodiester backbone. invivochem.comglpbio.commedchemexpress.comresearchgate.net

Comparative studies have shown Netropsin to be a more effective radioprotector than other known minor groove binders, such as Hoechst 33258. researchgate.netnih.gov Experiments using plasmid DNA (pBR322) have shown that Netropsin provides significant protection against radiation-induced strand scission. researchgate.net Furthermore, restriction enzyme digestion assays with EcoRI confirmed that the Netropsin-DNA complex is resistant to radiolysis, demonstrating distinct ligand-bound site protection in irradiated solutions. researchgate.netnih.gov While these properties are evident, it has been noted that DNA-binding drugs may also have potential promutagenic effects. nih.gov

| Property | Observation | Mechanism | Citation |

| Radioprotection in DNA solutions | Protects plasmid DNA (pBR322) from radiation-induced strand breaks. | High-affinity binding to the DNA minor groove and structural stabilization of the DNA duplex. | glpbio.commedchemexpress.comresearchgate.net |

| Resistance to Radiolysis | The Netropsin-DNA complex is not readily cleaved by hydroxyl radicals (OH•) generated by ionizing radiation. | Blocks radical attack at the ligand binding sites. | invivochem.commedchemexpress.comresearchgate.netnih.gov |

| Comparative Efficacy | Found to be a better radioprotector than Hoechst 33258 in comparative studies. | Higher binding affinity and greater structural stabilization provided to DNA. | researchgate.netnih.gov |

Antimicrobial and Antiviral Activity in In Vitro and Animal Models

This compound possesses a broad spectrum of antimicrobial and antiviral activities, which have been evaluated in numerous in vitro and animal model studies. wikipedia.orgmedchemexpress.com

Netropsin has been shown to be active against both Gram-positive and Gram-negative bacteria. wikipedia.orgresearchgate.net Its antibacterial properties have been tested against a variety of pathogenic strains. Studies involving analogues of Netropsin, known as lexitropsins, demonstrated significant inhibitory effects on the growth of several microorganisms. nih.gov

The tested Gram-positive bacteria include Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus faecalis (now known as Enterococcus faecalis), Enterobacter cloacae, and Mycobacterium fortuitum. nih.gov The compound has also shown activity against Gram-negative bacteria such as Klebsiella aerogenes, Proteus vulgaris, and Escherichia coli. nih.gov The inducible form of nitric oxide synthase (NOS2) plays a significant role in sepsis resulting from infection with Gram-negative bacteria. medchemexpress.cn Research has also explored the use of Netropsin in combination therapies. For instance, it has been shown to have a synergistic effect with polymyxin (B74138) B in treating infections caused by multidrug-resistant Gram-negative bacteria like Acinetobacter baumannii. researchgate.net

| Bacterial Type | Species Tested | Finding | Citation |

| Gram-positive | Staphylococcus aureus (including MRSA), Streptococcus faecalis, Enterobacter cloacae, Mycobacterium fortuitum | Netropsin and its analogues show significant inhibitory effects. | nih.gov |

| Gram-negative | Klebsiella aerogenes, Proteus vulgaris, Escherichia coli, Acinetobacter baumannii | Demonstrates antibacterial activity and synergistic effects with other antibiotics like polymyxin B. | researchgate.netnih.gov |

The antiviral properties of this compound are well-documented. wikipedia.orgmedchemexpress.com It exhibits activity against several DNA viruses. researchgate.net

Studies have specifically highlighted its efficacy against the Vaccinia virus, a member of the Orthopoxvirus genus. invivochem.comszabo-scandic.comnih.gov Research conducted in Vero cell cultures has confirmed the antiviral activity of Netropsin and its derivatives against both Vaccinia virus and Herpes Simplex Virus type 1 (HSV-1). nih.gov Further investigations have explored the inhibition of HSV helicase UL9 by Netropsin derivatives as a potential mechanism for its anti-herpetic activity. sigmaaldrich.com Additionally, reviews of compounds with anti-orthopoxvirus activity in animal models have included Netropsin. medchemexpress.com The antiviral activity of the related compound Distamycin A against clinical isolates of HSV-1 and HSV-2 has also been reported. researchgate.net

| Virus Family | Specific Virus | Research Model | Finding | Citation |

| Poxviridae | Vaccinia Virus | Vero Cells | Netropsin and its derivatives exhibit antiviral activity. | invivochem.comresearchgate.netszabo-scandic.comnih.gov |

| Poxviridae | Orthopoxvirus | Animal Models | Reported to have anti-orthopoxvirus activity. | medchemexpress.commedchemexpress.eu |

| Herpesviridae | Herpes Simplex Virus type 1 (HSV-1) | Vero Cells, Biochemical Assays | Shows antiviral activity; derivatives inhibit viral helicase UL9. | researchgate.netnih.govsigmaaldrich.com |

In vitro research has demonstrated the potential of this compound as an effective agent against the protozoan parasite Trichomonas vaginalis, the causative agent of trichomoniasis. researchgate.netnih.govmedscape.com

Studies have evaluated its efficacy against both metronidazole-sensitive and metronidazole-resistant clinical isolates of T. vaginalis. researchgate.netnih.gov The results showed that Netropsin was effective against all tested isolates. researchgate.netnih.gov The minimum lethal concentration (MLC) was determined to be 12.5 μg/ml for metronidazole-sensitive isolates and 25 μg/ml for a metronidazole-resistant isolate. researchgate.netnih.gov Beyond affecting viability, Netropsin was also found to significantly reduce the cytopathogenicity and hemolytic activity of the parasite. researchgate.netnih.gov Microscopic analysis revealed that treatment with Netropsin led to cytoskeletal deformities in the parasites, suggesting a mechanism of action that could potentially overcome existing drug resistance. researchgate.netnih.gov

| Parasite | Isolates Studied | Key Findings | MLC Values | Citation |

| Trichomonas vaginalis | Metronidazole-sensitive (G and U isolates) | Effective against viability, cytopathogenicity, and hemolytic activity. Caused cytoskeletal deformities. | 12.5 μg/ml | researchgate.netnih.gov |

| Trichomonas vaginalis | Metronidazole-resistant (ATCC 50138) | Effective against viability, cytopathogenicity, and hemolytic activity. Caused cytoskeletal deformities. | 25 μg/ml | researchgate.netnih.gov |

Efficacy against Protozoan Parasites (e.g., Trichomonas vaginalis Isolates)

Impact on Pathogen Viability and Virulence Factors in In Vitro Studies

Netropsin has shown efficacy against both Gram-positive and Gram-negative bacteria. wikipedia.org In studies focusing on the protozoan parasite Trichomonas vaginalis, this compound has been evaluated for its in-vitro activity against both metronidazole-sensitive and metronidazole-resistant isolates. nih.govalljournals.cn The compound was effective against all tested isolates, with a minimum lethal concentration (MLC) of 12.5 μg/ml for metronidazole-sensitive isolates (G and U isolates) and 25 μg/ml for a metronidazole-resistant isolate (R isolate). nih.govresearchgate.net

Beyond simply inhibiting growth, this compound has been observed to affect the virulence of T. vaginalis. A key virulence factor of this parasite is its ability to cause hemolysis. In laboratory tests, treatment with Netropsin at its MLC resulted in 0% hemolysis of red blood cells. nih.govresearchgate.net Furthermore, microscopic examination revealed that the compound induces cytoskeletal deformities in the parasite. nih.govresearchgate.net These findings suggest that Netropsin not only kills the parasite but also diminishes its pathogenic capabilities. nih.gov